molecular formula C8H8N2O3 B12919872 2-Oxazolidinone, 3-(furfurylideneamino)- CAS No. 6270-33-3

2-Oxazolidinone, 3-(furfurylideneamino)-

Cat. No.: B12919872
CAS No.: 6270-33-3
M. Wt: 180.16 g/mol
InChI Key: JZSCDNDWOSCSJX-RMKNXTFCSA-N
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Description

2-Oxazolidinone, 3-(furfurylideneamino)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant biological and pharmacological activities, particularly as antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinones can be achieved through various methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides, catalyzed by bifunctional phase-transfer catalysts. This method can yield up to 92% using PhCl as a solvent at 100°C within 12 hours . Another method includes the ring-opening of aziridines by CO2 and the “one-pot” reaction of primary amines with epoxides and CO2 .

Industrial Production Methods: Industrial production of 2-oxazolidinones often involves non-phosgene routes due to the high toxicity of phosgene. The use of bifunctional phase-transfer catalysts and metallic catalysts has been explored to improve yield and efficiency under milder conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Oxazolidinone, 3-(furfurylideneamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the ring, which can participate in nucleophilic and electrophilic interactions .

Common Reagents and Conditions: Common reagents used in these reactions include strong bases like NaH for intramolecular heterocyclization and trimethylsilyl azide for the modified Curtius rearrangement . Conditions often involve moderate to high temperatures and the presence of catalysts to drive the reactions to completion.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with isocyanates and epoxides typically yields 2-oxazolidinones, while reactions involving aziridines and CO2 can produce various substituted oxazolidinones .

Comparison with Similar Compounds

Similar Compounds: Similar compounds in the oxazolidinone class include linezolid, tedizolid, posizolid, and contezolid . These compounds share the oxazolidinone ring structure and exhibit similar antimicrobial activities.

Uniqueness: What sets 2-oxazolidinone, 3-(furfurylideneamino)- apart is its specific substitution pattern, which can influence its reactivity and biological activity. The furfurylideneamino group may confer unique properties, such as enhanced binding affinity to molecular targets or improved pharmacokinetic profiles .

Conclusion

2-Oxazolidinone, 3-(furfurylideneamino)- is a versatile compound with significant applications in chemistry, biology, and medicine. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

6270-33-3

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

3-[(E)-furan-2-ylmethylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H8N2O3/c11-8-10(3-5-13-8)9-6-7-2-1-4-12-7/h1-2,4,6H,3,5H2/b9-6+

InChI Key

JZSCDNDWOSCSJX-RMKNXTFCSA-N

Isomeric SMILES

C1COC(=O)N1/N=C/C2=CC=CO2

Canonical SMILES

C1COC(=O)N1N=CC2=CC=CO2

Origin of Product

United States

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